molecular formula C12H19NO2 B1312484 1-(4-Butoxy-3-methoxyphenyl)methanamine CAS No. 854180-43-1

1-(4-Butoxy-3-methoxyphenyl)methanamine

Cat. No.: B1312484
CAS No.: 854180-43-1
M. Wt: 209.28 g/mol
InChI Key: KDBHTBKQLVCHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butoxy-3-methoxyphenyl)methanamine is a substituted benzylamine derivative with the IUPAC name (4-butoxy-3-methoxybenzyl)amine. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.29 g/mol and CAS number 854180-43-1 . The compound features a methoxy group at the 3-position and a butoxy group at the 4-position of the benzene ring, attached to a primary amine (-CH₂NH₂). It is utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

(4-butoxy-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8H,3-4,7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBHTBKQLVCHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427977
Record name 1-(4-butoxy-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854180-43-1
Record name 1-(4-butoxy-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Butoxy-3-methoxyphenyl)methanamine typically involves the reaction of 4-butoxy-3-methoxybenzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(4-Butoxy-3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and butoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

    Condensation: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and varying temperatures depending on the desired reaction pathway. Major products formed from these reactions include substituted phenyl derivatives, alcohols, and amides .

Scientific Research Applications

Chemistry

1-(4-Butoxy-3-methoxyphenyl)methanamine serves as an important building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in creating more complex molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals by participating in substitution reactions where the butoxy or methoxy groups can be replaced or modified to introduce new functionalities .

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies have shown that compounds with similar structures can exhibit biological activities such as enzyme inhibition or receptor modulation. The methoxy and butoxy groups may enhance lipophilicity, allowing better membrane permeability and bioavailability .

Case Study Example :
A study on related phenylmethanamines indicated that structural variations could significantly affect their binding affinity to specific receptors, suggesting that this compound might also possess similar properties worth exploring .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. Its structural characteristics may allow it to act as a precursor for drug development targeting various diseases. For example, the compound could be modified to enhance its efficacy against specific targets in cancer therapy or neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylamine Derivatives

Table 1: Structural and Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Synthesis Insights Source
1-(4-Butoxy-3-methoxyphenyl)methanamine 4-butoxy, 3-methoxy 209.29 854180-43-1 Available stock: 22g; used in R&D
N-(4-methylbenzylidene)-1-(p-tolyl)methanamine 4-methyl, Schiff base 253.34 - Synthesized via aerobic oxidation; NMR δH 8.24 (s, 1H), 4.67 (s, 2H)
N-(4-(tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine 4-tert-butyl, Schiff base 379.61 - NMR δH 8.29 (s, 1H), δC 161.8 (imine carbon)
(2,4,6-Trimethoxyphenyl)methanamine 2,4,6-trimethoxy 197.23 - Hazard codes: H302, H315, H318, H335 (toxic if swallowed, skin/eye irritant)
1-[4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride 4-(2-methoxyphenoxy), hydrochloride 293.78 - Enhanced water solubility due to HCl salt
Key Observations:
  • Solubility: Hydrochloride salts (e.g., 1-[4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride ) exhibit higher aqueous solubility than free amines.
  • Steric Hindrance : Bulky substituents like tert-butyl (in ) reduce reactivity at the amine group, whereas smaller groups (methoxy, butoxy) allow broader functionalization.
Table 2: Hazard Comparison
Compound Name Hazard Classifications First-Aid Measures Source
This compound Data not provided in evidence -
(2,4,6-Trimethoxyphenyl)methanamine H302 (acute toxicity), H315 (skin irritation), H318 (eye damage) Wash skin with soap/water; rinse eyes for 15 minutes
1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine Skin/Eye Irritation (Category 2), Respiratory Toxicity Use PPE; avoid inhalation
4-Methoxy-α,2-dimethylbenzenemethanamine - Consult physician if inhaled
Key Observations:
  • Substituted methanamines with polar groups (e.g., methoxy) often exhibit moderate toxicity, requiring precautions like PPE and ventilation .
  • Hydrophobic substituents (e.g., butoxy) may reduce acute toxicity but increase bioaccumulation risks.

Biological Activity

1-(4-Butoxy-3-methoxyphenyl)methanamine, with the molecular formula C12H19NO2, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a butoxy group and a methoxy group attached to a phenyl ring, along with a methanamine group. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reductive amination of 4-butoxy-3-methoxybenzaldehyde with an amine source. Common reducing agents include sodium borohydride or hydrogen gas in the presence of catalysts like palladium on carbon. The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and condensation, which can facilitate the formation of more complex organic molecules relevant to pharmaceutical development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amine group in the compound can form hydrogen bonds or ionic interactions with active sites on target molecules, influencing their activity. This mechanism may involve pathways such as signal transduction and metabolic processes, potentially leading to inhibition or modulation of enzyme functions.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of similar structures have shown cytotoxic effects against cancer cell lines. For instance, modifications to related compounds have demonstrated significant inhibition of cell growth in cholangiocarcinoma cells, indicating that structural variations can enhance anticancer properties .
  • Antimicrobial Properties : Related compounds have been evaluated for antimicrobial activity, showing effectiveness against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are critical in determining the efficacy of these compounds against pathogens .

Case Study 1: Anticancer Evaluation

In a study focusing on modified derivatives similar to this compound, researchers found that certain analogs exhibited significant cytotoxicity against aggressive cancer cell lines. The study utilized various concentrations to determine IC50 values, revealing that structural modifications could enhance the anticancer efficacy of these compounds .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of synthesized phenylamine derivatives. The results indicated that specific compounds demonstrated low cytotoxicity against normal cell lines while effectively inhibiting bacterial growth at concentrations below 100 µM. This highlights the potential for developing therapeutic agents with selective toxicity towards pathogens .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-Methoxyphenyl)butan-1-amine Methoxy group onlyModerate anticancer activity
4-(Trifluoromethyl)benzylamine Trifluoromethyl groupEnhanced enzyme interaction
3-Methoxybenzylamine Methoxy group onlyLow antimicrobial activity

The unique combination of functional groups in this compound contributes to its distinct biological properties compared to these analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.